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Compound of Interest

Compound Name:
2-Cyclopentylamino-5-methyl-3-

nitropyridine

CAS No.: 1033202-29-7

Cat. No.: B1421247 Get Quote

Executive Summary
Nitropyridine derivatives represent a versatile scaffold in modern medicinal chemistry,

transcending their traditional role as synthetic intermediates.[1] While the nitro group (

) acts as a strong electron-withdrawing group (EWG) to facilitate nucleophilic substitutions
during synthesis, it plays a distinct pharmacophoric role in the final bioactive molecules. This
guide delineates the three primary mechanisms of action for this class: ATP-competitive kinase
inhibition (specifically EGFR/VEGFR), microtubule destabilization, and P2X7 receptor
antagonism.

Chemical Basis of Activity
The nitropyridine core functions through two principal chemical behaviors that dictate its

biological interaction:

Electronic Modulation: The 3- or 5-nitro group decreases the electron density of the pyridine

ring, enhancing

-

stacking interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets.
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Bioreductive Activation: In hypoxic environments (tumor or bacterial), the nitro group can

undergo enzymatic reduction by nitroreductases to form reactive hydroxylamine or amine

intermediates, triggering cytotoxicity via DNA damage.

Mechanistic Pathways
Pathway A: Dual Kinase Inhibition (EGFR/VEGFR)
Functionalized nitropyridines, particularly 2-amino-3-nitropyridines and furopyridines, act as

potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).

Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor

Receptor (VEGFR-2).

Mechanism:

The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase

(e.g., Met793 in EGFR).

The nitro group creates an electronic deficit, strengthening the binding affinity through

electrostatic interactions within the hydrophobic pocket.

Mutant Selectivity: Specific derivatives (e.g., spiro-fused nitropyridines) have shown high

affinity for the T790M "gatekeeper" mutation, overcoming resistance to first-generation

inhibitors like gefitinib.

Pathway B: Microtubule Destabilization
Recent studies identify 3-nitropyridine analogues as tubulin-targeting agents.[2]

Binding Site: Colchicine binding site at the

-

tubulin interface.[2]

Effect: Prevents tubulin polymerization, leading to cell cycle arrest at the G2/M phase and

subsequent apoptosis.[2]
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Advantage: Unlike taxanes, these small molecules often retain potency against multidrug-

resistant (MDR) cancer cell lines overexpressing P-glycoprotein pumps.

Pathway C: P2X7 Receptor Antagonism
Derivatives synthesized from 4-chloro-3-nitropyridine precursors have emerged as selective

antagonists for the P2X7 receptor, a key player in neuroinflammation.

Mechanism: Allosteric blockade of the ATP-gated cation channel.

Downstream Effect: Inhibition of the NLRP3 inflammasome assembly, preventing the

maturation and release of the pro-inflammatory cytokine IL-1

.

Visualization of Signaling Pathways
Diagram 1: Multi-Target Mechanism of Action
This diagram illustrates the divergence between kinase inhibition and microtubule targeting

pathways.
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Caption: Dual mechanistic pathways of nitropyridine derivatives targeting tubulin dynamics and

kinase signaling.
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Diagram 2: P2X7 Receptor Antagonism Cascade
This diagram details the neuroinflammatory blockade relevant to CNS disorders.
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Caption: Blockade of the P2X7-NLRP3-IL-1

axis by nitropyridine antagonists prevents neuroinflammation.

Experimental Validation Protocols
The following protocols are designed to validate the specific mechanisms described above.

Protocol A: EGFR Kinase Inhibition Assay (LANCE Ultra)
Objective: To quantify the IC50 of a nitropyridine derivative against EGFR WT and T790M

mutant.

Reagent Prep: Prepare 4x enzyme solution (EGFR-T790M, 0.5 nM final) and 4x

ATP/Substrate mix (ULight-poly GT, 50 nM final; ATP at Km).

Compound Dilution: Serial dilute nitropyridine derivative in DMSO, then dilute 1:40 in kinase

buffer.

Reaction Assembly:

Add 2.5 µL compound to a 384-well white optiplate.

Add 2.5 µL enzyme solution. Incubate 5 min at RT.

Add 2.5 µL ATP/Substrate mix.

Incubate for 60 min at RT.

Detection: Add 10 µL Eu-labeled anti-phosphotyrosine antibody (in EDTA stop solution).

Incubate 60 min.

Readout: Measure TR-FRET signal (Ex 320nm, Em 665nm) on a multimode reader (e.g.,

EnVision).

Analysis: Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol B: Tubulin Polymerization Assay
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Objective: To confirm direct interaction with tubulin.

Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

Baseline: Keep all reagents on ice. Pre-warm plate reader to 37°C.

Execution:

Mix tubulin (3 mg/mL) in PEM buffer containing GTP (1 mM) and DAPI (fluorescent

reporter).

Add 5 µL of nitropyridine derivative (test), Paclitaxel (stabilizer control), or Colchicine

(destabilizer control).

Immediately place in the plate reader.

Kinetics: Measure fluorescence (Ex 360nm, Em 450nm) every 30 seconds for 60 minutes at

37°C.

Interpretation:

Destabilizer (Nitropyridine): Decreased Vmax and lower final plateau compared to vehicle.

Stabilizer: Rapid increase in Vmax.

Quantitative Data Summary
The following table summarizes reported potency ranges for key nitropyridine subclasses.
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Pharmacophor
e Class

Primary Target Mechanism
Typical IC50 /
Kd

Key Structural
Feature

Furopyridines
EGFR

(WT/T790M)

ATP-Competitive

Inhibitor
10 - 100 nM

Fused furan ring;

3-nitro group

enhances

binding.

3-Nitropyridines Tubulin
Polymerization

Inhibitor
0.5 - 5.0 µM

2-amino or 2-

alkoxy

substitution; 3-

nitro essential.

Triazolopyridines P2X7 Receptor
Allosteric

Antagonist
5 - 50 nM

Derived from 4-

chloro-3-

nitropyridine;

brain penetrant.

Nitro-Isatin

Hybrids
Nitroreductase

Bioreductive

DNA Damage

1 - 10 µg/mL

(MIC)

Hybrid scaffold;

activated by

bacterial

enzymes.

Structure-Activity Relationship (SAR) Insights
The Nitro Group (

): Critical for activity. Replacement with a cyano (

) or acetyl (

) group often results in a >10-fold loss of potency in kinase assays, suggesting the specific
electronic withdrawal and geometry of the nitro group are required for optimal active site fit.

C2 Substitution: A bulky amine (e.g., aniline or morpholine) at the C2 position is essential for

kinase hinge binding.

C4 Substitution: In P2X7 antagonists, the C4 position tolerates large heterocyclic rings (e.g.,

triazoles) which occupy the allosteric hydrophobic pocket.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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